tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate
Description
tert-Butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate (CAS 1009376-93-5) is a chiral piperidine derivative with a hydroxymethyl group at the 5-position and a methyl group at the 2-position. Its molecular formula is C₁₂H₂₃NO₃, and molecular weight is 229.32 g/mol . The tert-butyloxycarbonyl (Boc) group serves as a protective moiety for the piperidine nitrogen, making this compound a versatile intermediate in organic synthesis, particularly for pharmaceuticals and agrochemicals. Its stereochemistry ((2S,5R)) is critical for biological activity and synthetic applications.
Properties
IUPAC Name |
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H23NO3/c1-9-5-6-10(8-14)7-13(9)11(15)16-12(2,3)4/h9-10,14H,5-8H2,1-4H3/t9-,10+/m0/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOQQCJIHTNEJEK-VHSXEESVSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1CC[C@H](CN1C(=O)OC(C)(C)C)CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H23NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201140594 | |
| Record name | 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1009377-06-3 | |
| Record name | 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1009377-06-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,1-Dimethylethyl (2S,5R)-5-(hydroxymethyl)-2-methyl-1-piperidinecarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201140594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Biological Activity
tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, with the CAS number 1009377-06-3, is a compound of interest due to its potential biological activities. This article reviews its chemical properties, biological significance, and relevant research findings.
- Molecular Formula : C₁₂H₂₃NO₃
- Molecular Weight : 229.32 g/mol
- Purity : ≥97%
- IUPAC Name : this compound
- CAS Number : 1009377-06-3
Biological Activity Overview
Research into the biological activity of this compound has indicated its involvement in various cellular processes. Key areas of interest include:
- Inhibition of Kinases : Studies have suggested that derivatives of piperidine compounds can act as inhibitors for specific kinases involved in cancer pathways. For example, ERK5 kinase inhibitors have been highlighted for their role in cancer therapy and cellular signaling modulation .
- Cell Proliferation and Apoptosis : The compound's interaction with pathways that regulate cell proliferation and apoptosis has been noted, particularly in the context of cancer cell lines. Its potential to modulate these pathways makes it a candidate for further investigation in cancer therapeutics .
Case Studies
-
ERK5 Inhibition :
- A study focusing on ERK5 inhibitors indicated that certain piperidine derivatives exhibit significant inhibitory activity against ERK5, impacting cell migration and invasion processes. The IC₅₀ values for several derivatives were reported, providing insight into their potency as therapeutic agents .
-
Pharmacokinetics :
- Pharmacokinetic studies on related compounds have shown variable clearance rates and half-lives in vivo, suggesting that modifications to the piperidine structure can influence metabolic stability and bioavailability. For instance, some compounds demonstrated low clearance with prolonged half-lives, indicating potential for sustained therapeutic effects .
Table 1: Summary of Biological Activities
Table 2: ERK5 Inhibitory Activity Data
| Compound ID | IC₅₀ (nM) | Clearance (mL/min/kg) | Half-life (min) | Oral Bioavailability (%) |
|---|---|---|---|---|
| 32a | 77 ± 4 | 14 | 80 | 42 |
| 32k | >1000 | Low | Variable | Low |
Scientific Research Applications
Organic Synthesis
Tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate serves as a building block for synthesizing more complex organic compounds. Its functional groups allow for various chemical transformations, making it an essential intermediate in organic synthesis.
Medicinal Chemistry
Research is ongoing to explore its therapeutic potential. The compound is being investigated as a precursor in drug synthesis, particularly for developing pharmaceuticals targeting neurological disorders due to its structural similarity to neurotransmitters.
Biochemical Studies
The compound is studied for its interactions with biomolecules, aiding in understanding biochemical pathways and mechanisms. Its hydroxymethyl group enhances its reactivity with enzymes and receptors, making it useful in pharmacological studies.
Material Science
In material science, this compound is utilized in the production of specialty chemicals and materials, contributing to advancements in polymer chemistry and nanotechnology.
Case Study 1: Medicinal Applications
A study demonstrated that derivatives of this compound exhibited significant activity against certain types of cancer cells. The compound's ability to modulate biological pathways involved in cell proliferation was highlighted as a promising avenue for cancer treatment research.
Case Study 2: Synthesis of Complex Molecules
Researchers successfully synthesized a series of novel compounds using this compound as a starting material. This work illustrated the compound's versatility and importance as an intermediate in complex organic synthesis.
Chemical Reactions Analysis
Oxidation Reactions
The hydroxymethyl group (-CH₂OH) at position 5 undergoes oxidation to form a carboxylic acid (-COOH) under controlled conditions. This transformation is critical for modifying the compound’s polarity and biological activity.
Key Reagents and Conditions :
-
Potassium permanganate (KMnO₄) in acidic or neutral aqueous media.
Example Reaction :
Mechanistic Insight :
The hydroxyl group’s interaction with oxidizing agents facilitates electron transfer, forming a ketone intermediate before full oxidation to the carboxylic acid .
Deprotection of the tert-Butyl Ester
The tert-butyloxycarbonyl (Boc) group is selectively removed under acidic conditions, exposing the piperidine nitrogen for further functionalization.
Key Reagents and Conditions :
Example Reaction :
Applications :
Deprotection is essential for synthesizing amine intermediates used in peptide coupling or drug development .
Substitution Reactions
The hydroxymethyl group can participate in nucleophilic substitution reactions, enabling side-chain diversification.
Key Reagents and Conditions :
Example Reaction :
Outcome :
Substitution reactions expand the compound’s utility in synthesizing analogs with tailored pharmacological properties .
Ester Hydrolysis
While the Boc group is stable under basic conditions, prolonged exposure to strong acids or bases can hydrolyze the ester.
Key Reagents and Conditions :
Example Reaction :
Comparative Reactivity Table
| Reaction Type | Reagents/Conditions | Product | Key Applications |
|---|---|---|---|
| Oxidation | KMnO₄, H₂O | Carboxylic acid derivative | Enhancing water solubility |
| Boc Deprotection | HCl/dioxane | Free amine | Intermediate in drug synthesis |
| Substitution | Grignard reagents, THF | Alkylated piperidine derivative | Structural diversification |
| Ester Hydrolysis | LiOH, H₂O–THF | Deprotected piperidine | Functional group interconversion |
Mechanistic and Structural Insights
Comparison with Similar Compounds
Stereoisomers and Diastereomers
- tert-Butyl (2R,5S)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate (S26)
This diastereomer differs in stereochemistry at the 2-position (2R vs. 2S). Such stereochemical variations significantly impact physicochemical properties like solubility and melting points, as well as biological interactions. For example, enantiomers may exhibit divergent binding affinities to chiral enzyme targets .
Functional Group Modifications
- tert-Butyl (2S,5R)-5-hydroxy-2-(hydroxymethyl)-5-methyl-piperidine-1-carboxylate (CAS 2940857-54-3) This compound (C₁₂H₂₃NO₄, MW 245.32) adds a hydroxyl and methyl group at the 5-position.
- tert-Butyl (3R,5S)-3-amino-5-methylpiperidine-1-carboxylate (CAS 1860012-52-7) Replacing the hydroxymethyl with an amino group (C₁₁H₂₂N₂O₂, MW 214.30) introduces basicity, enabling salt formation and altering reactivity in nucleophilic substitutions. Such derivatives are common intermediates in protease inhibitor synthesis .
Ring System Variations
- Piperazine derivatives are prevalent in antipsychotic and antihistamine drugs .
Key Data Table: Structural and Functional Comparisons
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for tert-butyl (2S,5R)-5-(hydroxymethyl)-2-methylpiperidine-1-carboxylate, and how can stereoselectivity be controlled?
- Methodology : Stereoselective synthesis often employs chiral auxiliaries or catalysts. For example, NaBH₄-mediated reductions in anhydrous THF can preserve stereochemistry, as seen in analogous piperidine derivatives . Reductive amination or hydrogenation (e.g., using 10% Pd/C under H₂) is critical for maintaining configuration, particularly in diastereomeric mixtures . Protecting group strategies (e.g., tert-butoxycarbonyl [Boc]) are essential to prevent undesired side reactions during multi-step syntheses .
Q. How can the stereochemical configuration of this compound be confirmed experimentally?
- Methodology : X-ray crystallography using programs like SHELXL (via SHELX suite) provides definitive proof of stereochemistry . NMR analysis, particularly - and -NMR, helps verify diastereotopic proton environments. For example, coupling constants () in NOESY/ROESY experiments can distinguish axial vs. equatorial substituents in the piperidine ring . High-resolution mass spectrometry (HRMS) validates molecular formula integrity .
Q. What are the key stability considerations for handling this compound in laboratory settings?
- Methodology : The Boc group is sensitive to acidic conditions, necessitating pH-neutral storage (dry, inert atmosphere at –20°C). Avoid prolonged exposure to light or oxidizing agents. Safety protocols recommend using PPE (gloves, goggles) and fume hoods due to potential irritant properties of similar Boc-protected amines .
Advanced Research Questions
Q. How does the hydroxymethyl substituent at C5 influence the compound’s reactivity in nucleophilic or enzymatic assays?
- Methodology : The hydroxymethyl group enhances hydrogen-bonding potential, which can be probed via computational docking (e.g., molecular dynamics simulations) to predict interactions with biological targets like viral proteases. Experimentally, derivatization (e.g., acetylation or oxidation to a carbonyl) can modulate reactivity, as demonstrated in HCV inhibitor studies .
Q. What strategies optimize enantiomeric excess (ee) during asymmetric synthesis of this compound?
- Methodology : Chiral resolution via HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) separates enantiomers. Kinetic resolution using lipases or transition-metal catalysts (e.g., Ru-BINAP complexes) improves ee in dynamic kinetic asymmetric transformations (DYKAT). For example, enantioselective hydrogenation of imine intermediates achieves >95% ee in related piperidine systems .
Q. How can computational chemistry aid in predicting the compound’s pharmacokinetic (PK) properties?
- Methodology : Tools like Schrödinger’s QikProp or SwissADME estimate logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) identifies potential off-target effects by screening against cytochrome P450 isoforms. Free-energy perturbation (FEP) calculations predict metabolic stability of the hydroxymethyl group under oxidative conditions .
Q. What in vitro assays are suitable for evaluating this compound’s bioactivity, and how are conflicting data resolved?
- Methodology : Cell-based assays (e.g., HCV replicon inhibition) quantify antiviral activity, with IC₅₀ values compared to controls like Telaprevir . Discrepancies in IC₅₀ between assays may arise from cell permeability differences, resolved via parallel artificial membrane permeability assays (PAMPA) or LC-MS quantification of intracellular concentrations .
Q. How does the methyl group at C2 affect conformational dynamics in solution?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
